5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester
Description
Chemical Structure and Fundamental Properties
The structural characteristics of 5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester establish its position within the broader family of thiophene derivatives. Thiophenes represent heterocyclic aromatic compounds that contain a sulfur atom within a five-membered ring structure, and this particular compound exemplifies the diversity possible through selective substitution patterns. The presence of electron-withdrawing and electron-donating groups creates a complex electronic environment that influences both chemical reactivity and physical properties. The systematic arrangement of substituents on the thiophene core provides insight into the compound's potential applications in organic synthesis and materials science.
The compound's structural features contribute significantly to its chemical identity and behavior in various environments. The bromine substituent at the 5-position introduces heavy halogen character, while the methyl group at the 2-position provides electron-donating alkyl influence. The ethyl ester functionality at the 3-position adds carbonyl character and potential for hydrolysis reactions. These combined structural elements create a molecule with multiple reactive sites and diverse chemical possibilities.
Molecular Structure and Identification
The molecular architecture of this compound demonstrates the complexity achievable through strategic substitution of the basic thiophene framework. The thiophene ring system provides the fundamental aromatic character, while the specific positioning of substituents creates unique steric and electronic environments. The compound's identification relies on multiple molecular descriptors and structural codes that facilitate database searches and chemical communication. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds, ensuring clear identification across scientific literature and commercial sources.
Chemical identification systems employ various molecular descriptors to uniquely characterize this compound. The Simplified Molecular-Input Line-Entry System notation provides a text-based representation of the molecular structure, while the International Chemical Identifier offers a standardized string format for database storage and retrieval. These identification systems support accurate chemical communication and prevent confusion with similar structures that might differ only in substitution patterns or stereochemistry.
The structural verification of this compound utilizes multiple analytical approaches to confirm molecular identity. Spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, provide detailed structural information that supports the assigned molecular formula and connectivity. The unique spectral signatures of this compound enable differentiation from related thiophene derivatives and confirm the specific substitution pattern.
Molecular Formula and Weight
The molecular formula of this compound is consistently reported as C₈H₉BrO₂S across multiple authoritative chemical databases and suppliers. This formula indicates the presence of eight carbon atoms, nine hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom within the molecular structure. The atomic composition reflects the thiophene core with its characteristic sulfur heteroatom, the bromine halogen substituent, the methyl group contribution, and the ethyl ester functionality. Each element contributes specific properties to the overall molecular behavior and chemical reactivity profile.
The molecular weight calculation for this compound yields a precise value that facilitates accurate stoichiometric calculations in synthetic applications. Multiple sources confirm the molecular weight as 249.12 grams per mole, with some databases reporting slight variations in decimal precision. This molecular weight places the compound in a moderate size range that balances synthetic accessibility with structural complexity. The weight distribution among the constituent atoms shows significant contribution from the bromine atom, which accounts for approximately one-third of the total molecular mass.
Table 1: Fundamental Molecular Properties
The atomic composition analysis reveals the balanced distribution of elements within the molecular structure. Carbon atoms comprise the largest numerical component with eight atoms contributing to the aromatic thiophene ring, the methyl substituent, and the ethyl ester group. Hydrogen atoms provide the second largest numerical contribution with nine atoms distributed across the various substituents and the thiophene ring. The single bromine atom represents the heaviest individual atomic contributor, while the two oxygen atoms originate from the ester carbonyl and ether linkage. The single sulfur atom maintains the essential heterocyclic character of the thiophene ring system.
Table 2: Elemental Composition Analysis
| Element | Number of Atoms | Atomic Weight (amu) | Total Contribution (amu) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 | 38.57% |
| Hydrogen | 9 | 1.008 | 9.072 | 3.64% |
| Bromine | 1 | 79.904 | 79.904 | 32.08% |
| Oxygen | 2 | 15.999 | 31.998 | 12.84% |
| Sulfur | 1 | 32.065 | 32.065 | 12.87% |
| Total | 21 | - | 249.119 | 100.00% |
Properties
IUPAC Name |
ethyl 5-bromo-2-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-11-8(10)6-4-7(9)12-5(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVQKMOOWVVMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylthiophene-3-carboxylic Acid
A widely used method for preparing the brominated intermediate involves bromination of 2-methylthiophene-3-carboxylic acid using pyridinium tribromide in acetic acid under inert atmosphere:
-
- Dissolve 2-methylthiophene-3-carboxylic acid in acetic acid.
- Add pyridinium tribromide at room temperature.
- Stir the mixture at 40 °C for 4 hours under inert atmosphere.
- Cool and quench the reaction to isolate 5-bromo-2-methyl-thiophene-3-carboxylic acid.
Yield: Approximately 84% yield reported.
This method provides a regioselective bromination at the 5-position due to the directing effect of the carboxylic acid and methyl substituents.
Preparation of 3-Bromo-2-methylthiophene via Bromination and Metalation
An alternative approach reported in patent literature involves bromination of 2-methylthiophene followed by metal-mediated transformations:
- Step 1: Bromination of 2-methylthiophene with bromine in the presence of zinc acetate and acetic acid at room temperature.
- Step 2: Addition of zinc or magnesium powder under reflux to facilitate metalation, followed by filtration and solvent removal to obtain brominated thiophene derivatives.
- Yields: Purity up to 96%, yields around 80% for brominated intermediates.
This method is suitable for scale-up and industrial production due to operational simplicity and cost-effectiveness.
Halogen–Magnesium Exchange and Esterification (TurboGrignard Method)
A modern and efficient synthetic route involves the use of LiCl-mediated halogen–magnesium exchange (TurboGrignard reagent), followed by reaction with ethyl chloroformate to form the ethyl ester:
-
- Start with 3-bromo-2-methylthiophene.
- Treat with 1.5 equivalents of isopropylmagnesium chloride/LiCl in tetrahydrofuran (THF) at reflux for 3 hours to form the Grignard intermediate.
- Slowly add ethyl chloroformate at low temperature (below 0 °C) to quench the Grignard reagent, forming the ethyl ester.
- Isolate the product by vacuum distillation.
This method is considered practical and safe for industrial applications.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a standard reagent for reducing the ester group.
Major Products
Substitution: Products include 5-substituted-2-methyl-thiophene-3-carboxylic acid ethyl esters.
Coupling: Products are biaryl compounds with extended conjugation.
Reduction: The major product is 5-bromo-2-methyl-thiophene-3-methanol.
Scientific Research Applications
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for synthesizing various biologically active molecules, including potential drug candidates.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex thiophene derivatives, which are valuable in various chemical transformations.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and ester group can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Key Differences
Synthetic Pathways: The target compound is synthesized via bromination of 5-acetylthiophene precursors, yielding constitutional isomers (80:20 ratio) . In contrast, amino-substituted analogs require nucleophilic substitution or diazo coupling .
Crystallography : The target compound crystallizes in a triclinic system (space group P-1), with lattice parameters distinct from benzothiophene derivatives .
Biological Activity
5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group at the 2-position, and an ethyl ester functional group. Its molecular formula is with a CAS number of 1824068-41-8. The structural features contribute to its reactivity and biological profile.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in nucleotide biosynthesis .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiophene structures exhibit antimicrobial properties against various bacterial strains. This may be attributed to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .
Biological Activity Data
A review of available literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : In a study examining various thiophene derivatives, this compound demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells. The compound's ability to induce apoptosis was noted, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Effects : Another investigation focused on the antimicrobial properties revealed that this compound exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .
Research Findings and Implications
Research indicates that this compound holds promise as a versatile scaffold for developing new therapeutic agents. Its ability to inhibit critical enzymes involved in cancer cell proliferation and its antimicrobial properties position it as a candidate for further development in drug discovery programs.
Q & A
Q. What synthetic routes are most effective for preparing 5-Bromo-2-methyl-thiophene-3-carboxylic acid ethyl ester, and how can reaction conditions be optimized?
Answer: The synthesis typically involves bromination of a precursor thiophene derivative followed by esterification. Key steps include:
- Bromination: Direct electrophilic substitution on 2-methyl-thiophene-3-carboxylic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or DMF). Temperature control (0–25°C) minimizes side reactions like di-bromination .
- Esterification: Reaction of the brominated carboxylic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Anhydrous conditions prevent hydrolysis .
Optimization: - Use a molar ratio of 1:1.2 (acid:ethanol) with catalytic H₂SO₄.
- Monitor progress via TLC or HPLC. Yield improvements (≥85%) are achievable by refluxing for 6–8 hours .
Q. How can researchers troubleshoot low yields during purification of the ester product?
Answer: Common issues and solutions:
- By-product formation: Detectable via GC-MS or NMR. Adjust bromination time/temperature to reduce di-substituted by-products.
- Hydrolysis: Use molecular sieves during esterification to absorb moisture.
- Chromatography: Employ silica gel chromatography with hexane/ethyl acetate (4:1) for effective separation. Recrystallization in petroleum ether or ethanol enhances purity (>98%) .
Q. What spectroscopic techniques are critical for structural validation, and how should data contradictions be resolved?
Answer:
- ¹H/¹³C NMR: Confirm ester group (δ ~4.3 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and bromine-induced deshielding on adjacent protons .
- IR: Ester carbonyl stretch at ~1720 cm⁻¹.
- Mass Spec: Molecular ion peak at m/z 264 (C₈H₉BrO₂S⁺).
Contradictions: - If NMR peaks overlap (e.g., methyl and thiophene protons), use deuterated DMSO for better resolution.
- Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of the thiophene ring?
Answer:
- Electron-withdrawing effect: Bromine reduces electron density on the thiophene ring, directing electrophilic substitution to the 4-position.
- Implications for functionalization: Facilitates Suzuki-Miyaura coupling (e.g., with aryl boronic acids) at the 5-position. Use Pd(PPh₃)₄ as a catalyst in dioxane/water (3:1) at 80°C .
- Comparative reactivity: Brominated analogs show higher reactivity in cross-couplings compared to chloro- or methyl-substituted derivatives .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or coupling reactions?
Answer:
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the LUMO is localized near the bromine atom, favoring SNAr mechanisms.
- Solvent effects: COSMO-RS simulations in polar aprotic solvents (e.g., DMF) show accelerated reaction kinetics .
- Transition-state modeling: Identify energy barriers for Pd-catalyzed coupling steps using B3LYP/6-31G* basis sets .
Q. How can researchers design analogs to study structure-activity relationships (SAR) in medicinal chemistry applications?
Answer:
- Core modifications: Replace the ethyl ester with methyl or tert-butyl esters to study steric effects.
- Substituent variations: Introduce electron-donating groups (e.g., -OCH₃) at the 2-position to modulate electronic properties.
- Biological testing: Evaluate analogs for inhibitory activity against kinases or GPCRs using in vitro assays. SAR data can guide lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
